molecular formula C5H6ClN3O2 B571898 5-Chloro-1-ethyl-4-nitro-1H-pyrazole CAS No. 1338718-34-5

5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Cat. No. B571898
M. Wt: 175.572
InChI Key: AGWUMLSWBDBGLI-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C5H6ClN3O2 . It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .


Physical And Chemical Properties Analysis

5-Chloro-1-ethyl-4-nitro-1H-pyrazole has a molecular weight of 175.57 . It is a yellow to brown liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

The synthetic and chemical applications of pyrazole derivatives, including those structurally similar to 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, are vast and diverse. For instance, the work by Baumstark et al. (2013) highlights the synthesis and chemistry of hexasubstituted pyrazolines, demonstrating how pyrazole derivatives serve as key starting materials in the synthesis of a wide array of chemically significant compounds. Such processes lead to the development of hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines, effective oxygen-atom transfer reagents, and provide routes for synthesizing 3-hydroxy-1,2-dioxolanes among others. This work underscores the pyrazole derivatives' role in facilitating the synthesis of structurally unique and chemically reactive molecules (Baumstark, Vásquez, & Mctush-Camp, 2013).

Therapeutic and Biological Properties

Pyrazoline derivatives, by extension potentially including compounds like 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, are known for their diverse biological and therapeutic applications. Shaaban, Mayhoub, and Farag (2012) review the therapeutic applications of pyrazolines, highlighting their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. This extensive range of biological properties has stimulated significant research activity in this field, demonstrating the potential of pyrazole derivatives in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Catalysis and Synthetic Applications

The role of pyrazole derivatives in catalysis and synthetic applications is another area of interest. For example, Parmar, Vala, and Patel (2023) discuss the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, indicating the potential for compounds like 5-Chloro-1-ethyl-4-nitro-1H-pyrazole to play a role in the development of catalysts for synthesizing medicinally relevant scaffolds. This highlights the versatility of pyrazole derivatives in catalysis and their contribution to the synthesis of compounds with significant pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The safety information for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-chloro-1-ethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWUMLSWBDBGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729300
Record name 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-ethyl-4-nitro-1H-pyrazole

CAS RN

1338718-34-5
Record name 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (1 equiv, 60% in mineral oil) in DMF (0.64 M) under nitrogen atmosphere was added a solution of 4-nitro-1H-pyrazole (0.83 equiv) in DMF (3.2 M) at 0° C. The reaction mixture was stirred at room temperature for 30 min before a solution of iodoethane (1 equiv) in DMF (3.2 M) was added. The mixture was stirred at room temperature for 2 h. Saturated aqueous ammonium chloride solution (0.32 M) was added, and the solvent was removed under reduced pressure to give the crude product, which was purified by silica gel column chromatography (25% ethyl acetate in petroleum ether) to give the desire product (82.2% yield) as white solid. MS (ESI) m/z 142.0 [M+H]+.
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